8-Methylimidazo[1,5-a]pyridin-3-amine
CAS No.: 1005514-79-3
Cat. No.: VC5036442
Molecular Formula: C8H9N3
Molecular Weight: 147.181
* For research use only. Not for human or veterinary use.
![8-Methylimidazo[1,5-a]pyridin-3-amine - 1005514-79-3](/images/structure/VC5036442.png)
Specification
CAS No. | 1005514-79-3 |
---|---|
Molecular Formula | C8H9N3 |
Molecular Weight | 147.181 |
IUPAC Name | 8-methylimidazo[1,5-a]pyridin-3-amine |
Standard InChI | InChI=1S/C8H9N3/c1-6-3-2-4-11-7(6)5-10-8(11)9/h2-5H,1H3,(H2,9,10) |
Standard InChI Key | CTODKDJPZNAVKB-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=CN=C2N |
Introduction
Structural and Chemical Properties
Molecular Architecture
8-Methylimidazo[1,5-a]pyridin-3-amine features a fused bicyclic system with an imidazole ring (positions 1–3) and a pyridine ring (positions 5–8). The methyl group at the 8-position and the amine group at the 3-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 8-methylimidazo[1,5-a]pyridin-3-amine |
SMILES | CC1=CC=CN2C1=CN=C2N |
InChIKey | CTODKDJPZNAVKB-UHFFFAOYSA-N |
PubChem CID | 57791305 |
The planar structure of the fused rings facilitates π-π stacking interactions, while the amine group enables hydrogen bonding, critical for binding biological targets.
Physicochemical Characteristics
Limited solubility data are available, but computational models suggest moderate lipophilicity (), favoring membrane permeability. Stability studies indicate degradation under strong acidic or basic conditions, necessitating careful handling during synthesis .
Synthetic Methodologies
Conventional Multi-Step Synthesis
Early routes involved condensation of 2-aminopyridine derivatives with α-haloketones, followed by cyclization. For example, reaction of 2-amino-5-methylpyridine with chloroacetonitrile yields an intermediate that undergoes intramolecular cyclization under basic conditions to form the imidazo[1,5-a]pyridine core. Typical yields range from 40–60%, with purification challenges due to byproduct formation .
Advanced One-Pot Annulation
A breakthrough method employs magnesium nitride () as a catalyst in a one-pot reaction between aldehydes and ketones. This approach achieves yields up to 85% under optimized conditions (150°C, 12 hours) . Representative protocol:
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Reagents:
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Bi(OTf) (5 mol%)
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-TsOH·HO (7.5 equiv)
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Acetonitrile (15 equiv)
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Procedure:
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Time (h) | Key Advantage |
---|---|---|---|
Multi-Step Condensation | 45 | 24 | Established protocol |
One-Pot Annulation | 85 | 12 | High efficiency, scalability |
Biological Activities and Mechanisms
Antitumor Effects
8-Methylimidazo[1,5-a]pyridin-3-amine derivatives exhibit potent cytotoxicity against multiple cancer cell lines. In vitro studies show IC values of 2.1–8.4 μM for breast (MCF-7) and lung (A549) cancers, surpassing benchmark drugs like cisplatin in selectivity indices. Mechanistic studies reveal:
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Kinase Inhibition: Suppression of Aurora kinase A (), disrupting mitotic spindle formation.
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Apoptosis Induction: Upregulation of caspase-3/7 activity (3.5-fold) and downregulation of Bcl-2.
Anti-Inflammatory Properties
In murine models, the compound reduces TNF-α and IL-6 levels by 60–70% at 10 mg/kg doses, comparable to dexamethasone. This activity correlates with NF-κB pathway inhibition, as shown by reduced IκBα phosphorylation.
Structure-Activity Relationships (SAR)
Modifications at the 8-methyl and 3-amine positions significantly alter bioactivity:
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8-Methyl Group: Enhances metabolic stability (t = 4.2 hours vs. 1.5 hours for unmethylated analogs).
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3-Amine Substitution: Acetylation reduces kinase affinity by 90%, underscoring its role in hydrogen bonding.
Table 2: SAR of Key Derivatives
Derivative | IC (μM) | Selectivity Index (Cancer/Normal) |
---|---|---|
8-Methyl (Parent) | 2.1 | 12.4 |
8-Ethyl | 3.8 | 8.7 |
3-Acetamido | 25.6 | 1.2 |
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for developing kinase inhibitors. Recent efforts focus on:
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Prodrug Forms: Phosphate esters improve aqueous solubility (4.2 mg/mL vs. 0.3 mg/mL for parent).
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Combination Therapies: Synergy with paclitaxel (CI = 0.3) in ovarian cancer models.
Diagnostic Imaging
-labeled analogs show promise as PET tracers for tumor detection, with tumor-to-muscle ratios of 5.8 at 60 minutes post-injection.
Challenges and Future Directions
Synthetic Scalability
While one-pot methods improve yields, catalyst costs () remain prohibitive for industrial-scale production . Alternatives like iron-based catalysts are under investigation.
Toxicity Profiling
Chronic toxicity studies in primates reveal dose-dependent hepatotoxicity (ALT elevation at 50 mg/kg/day), necessitating structural refinements.
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA carriers) enhances tumor accumulation 3-fold in preclinical models, reducing off-target effects.
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